molecular formula C24H29N7O5 B560629 O-Propargyl-Puromycin

O-Propargyl-Puromycin

Cat. No.: B560629
M. Wt: 495.5 g/mol
InChI Key: JXBIGWQNNSJLQK-IYRMOJGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Propargyl-Puromycin (OPP) is an alkyne analog of puromycin . It is a potent protein synthesis inhibitor and is used for the labeling of newly synthesized proteins in cells and whole animals in vivo . OPP can be click-conjugated to fluorescent azides for visualization by fluorescence microscopy .


Synthesis Analysis

OPP is cell-permeable and incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation .


Molecular Structure Analysis

OPP is a clickable puromycin analog that has been developed and applied to label the C-termini of nascent polypeptide chains (NPCs) .


Chemical Reactions Analysis

OPP rapidly labels nascent elongating polypeptides, which are subsequently conjugated to biotin-azide, using click chemistry, and captured with streptavidin beads, followed by digestion and analysis, using liquid chromatography– tandem mass spectrometry .


Physical and Chemical Properties Analysis

The molecular formula of OPP is C24H29N7O5 . Its molecular weight is 495.53 g/mol and its exact mass is 495.22 g/mol . It is a solid, colorless to slightly white substance that is soluble in DMSO and PBS (up to 50 mM tested) with pH adjusted to 5.0 .

Scientific Research Applications

  • Distribution of Puromycylated Polypeptides : OP-Puro is used to assess the distribution of puromycylated polypeptides in cells. It's found that OP-Puro signals accumulate at promyelocytic leukemia nuclear bodies (PML-NBs) and the nucleolus when proteasome activities are aborted, suggesting a nuclear function in regulating immature protein homeostasis (Uozumi, Matsumoto, & Saitoh, 2016).

  • Puromycin Derivatives and Research Applications : Puromycin derivatives like OP-Puro offer a toolbox for probing protein synthesis. These derivatives can be modified for additional functionalities, such as biotin for affinity purification or fluorophores for microscopy detection, aiding in the study of protein synthesis regulation and dysregulation in various processes (Aviner, 2020).

  • Imaging Protein Synthesis : OP-Puro allows imaging of protein synthesis by detection of polypeptide-puromycin conjugates. This method is useful in both in vitro and in vivo contexts, providing insights into subcellular patterns of protein synthesis (Salic, 2012).

  • Sumoylation and Ubiquitination in Protein Handling : OP-Puro is involved in studying sumoylation and ubiquitination processes in cells. This research indicates a role for the ubiquitin family in sequestering OP-puromycylated immature polypeptides to the nucleus during impaired proteasome activity (Matsumoto & Saitoh, 2016).

  • Protein Synthesis Detection in Organoids : A protocol using OP-Puro detects and visualizes protein synthesis in patient-derived organoids. OP-Puro enters ribosomes' acceptor sites and incorporates into nascent polypeptides, which can be detected via click chemistry, aiding in organoid research (Morral, Stanisavljević, & Batlle, 2020).

  • Puromycin Analogue Technology : OP-Puro, as a puromycin analogue, is used in novel technologies for protein research, such as screening, fluorescence labeling, and affinity purification. This showcases its versatility in protein handling methods (Tabuchi, 2003).

  • Interaction with Ribosome-Associated Proteins : Research on puromycin analogues, including OP-Puro, explores their interaction with proteins associated with ribosomes. This has applications in studying the mechanism of protein synthesis and monitoring ribosome activity (Kandala, Del Piano, Minati, & Clamer, 2019).

Mechanism of Action

Target of Action

O-Propargyl-Puromycin primarily targets the ribosomes in cells . Ribosomes are the molecular machines in cells that carry out protein synthesis. They translate the genetic information in messenger RNA (mRNA) into proteins, which are the functional molecules that perform various tasks in cells.

Mode of Action

This compound interacts with its targets, the ribosomes, by mimicking the structure of aminoacylated transfer RNAs (tRNAs), which deliver amino acids to elongating ribosomes . It incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation . This results in the premature termination of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By incorporating into the C-terminus of elongating polypeptide chains and causing premature termination of translation, this compound disrupts the normal process of protein synthesis . This can have downstream effects on any cellular processes that depend on the proteins whose synthesis is interrupted.

Pharmacokinetics

It is known to be cell-permeable , which suggests that it can readily cross cell membranes to reach its targets inside cells

Result of Action

The molecular effect of this compound’s action is the premature termination of protein synthesis . On a cellular level, this can disrupt normal cellular functions and processes that depend on the proteins whose synthesis is interrupted. Depending on the specific proteins affected and the cell type, this could have a variety of effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain surfactants can increase the susceptibility of cells to this compound . Additionally, the rate of protein synthesis, and thus the effect of this compound, can be influenced by factors such as nutrient availability and stress conditions

Safety and Hazards

Exposure to OPP may cause gastrointestinal irritation with nausea, vomiting, diarrhea, headache, dizziness, and drowsiness . Eye contact may cause blurry vision, burning sensation, redness, tearing, and vasodilation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling OPP .

Biochemical Analysis

Biochemical Properties

OPP plays a significant role in biochemical reactions. It mimics the 3’ end of aminoacylated tRNAs that participate in the delivery of amino acids to elongating ribosomes . This allows OPP to be incorporated into the C-terminus of translating polypeptide chains, effectively stopping translation . This property has made OPP a valuable tool in the study of protein synthesis and interactions with various biomolecules.

Cellular Effects

OPP has profound effects on various types of cells and cellular processes. It has been used to measure protein translation in intact cells, such as C. elegans . OPP’s ability to stop translation allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of OPP involves its incorporation into the C-terminus of translating polypeptide chains . This process is facilitated by the fact that OPP mimics the 3’ end of aminoacylated tRNAs . Once incorporated, OPP causes premature termination of translation, leading to the release of the nascent peptide from the ribosome .

Temporal Effects in Laboratory Settings

The effects of OPP change over time in laboratory settings. For instance, in a study involving C. elegans, it was observed that a cuticle defective mutant allowed for increased uptake of OPP . This suggests that the stability and degradation of OPP, as well as its long-term effects on cellular function, can vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of OPP can vary with different dosages in animal modelselegans

Metabolic Pathways

OPP is involved in the metabolic pathway of protein synthesis. It mimics the 3’ end of aminoacylated tRNAs, which are crucial components of the protein synthesis pathway

Transport and Distribution

OPP is transported and distributed within cells and tissues due to its cell-permeable nature

Subcellular Localization

The subcellular localization of OPP and its effects on activity or function are areas of active research. Some studies suggest that puromycylated peptides, including those labeled with OPP, can accumulate in subcellular sites such as nuclei . These sites do not necessarily coincide with sites of active translation

Properties

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIGWQNNSJLQK-IYRMOJGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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